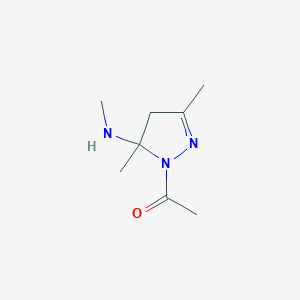![molecular formula C6H6N2S B067318 7-Methylimidazo[5,1-b]thiazole CAS No. 165666-89-7](/img/structure/B67318.png)
7-Methylimidazo[5,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylimidazo[5,1-b]thiazole (7-MeI) is a heterocyclic aromatic compound that is commonly found in cooked meat and fish products. It is formed during the cooking process when amino acids and creatine react with heat. The compound has been identified as a potent mutagen and carcinogen, and its potential health effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 7-Methylimidazo[5,1-b]thiazole involves the formation of DNA adducts, which are covalent bonds between the compound and DNA molecules. This can lead to mutations and genetic damage, which can increase the risk of cancer and other diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 7-Methylimidazo[5,1-b]thiazole can lead to a range of biochemical and physiological effects. These include oxidative stress, inflammation, and DNA damage. The compound has also been shown to induce cell death and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methylimidazo[5,1-b]thiazole is a useful tool for studying the effects of DNA adducts on cellular processes. Its ability to induce mutations and genetic damage makes it a valuable tool for studying the mechanisms of carcinogenesis. However, its potential health risks and carcinogenic properties also make it a hazardous compound to work with, and appropriate safety precautions must be taken when handling it.
Orientations Futures
Future research on 7-Methylimidazo[5,1-b]thiazole should focus on developing methods for reducing its formation in cooked meat and fish products. This may involve exploring alternative cooking methods or developing additives that can inhibit the formation of the compound. Additionally, research should continue to investigate the potential health effects of 7-Methylimidazo[5,1-b]thiazole and the mechanisms by which it induces DNA damage and mutations. This may lead to the development of new strategies for preventing and treating cancer and other diseases.
Méthodes De Synthèse
7-Methylimidazo[5,1-b]thiazole can be synthesized through the reaction of 2-aminothiazole with methyl iodide in the presence of a base. The reaction yields 7-methyl-2-thiazolyl iodide, which can be further converted to 7-Methylimidazo[5,1-b]thiazole through a dehalogenation reaction.
Applications De Recherche Scientifique
7-Methylimidazo[5,1-b]thiazole has been extensively studied for its potential health effects. It has been identified as a potent mutagen and carcinogen, and its presence in cooked meat and fish products has raised concerns about the potential health risks associated with their consumption. Scientific research has focused on understanding the mechanism of action of 7-Methylimidazo[5,1-b]thiazole and its biochemical and physiological effects.
Propriétés
Numéro CAS |
165666-89-7 |
|---|---|
Nom du produit |
7-Methylimidazo[5,1-b]thiazole |
Formule moléculaire |
C6H6N2S |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3 |
Clé InChI |
FTOWEVFXEVKPOK-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CS2)C=N1 |
SMILES canonique |
CC1=C2N(C=CS2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




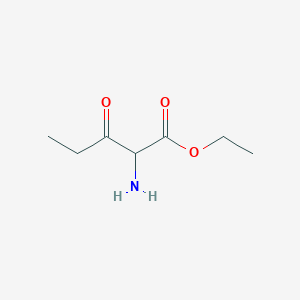
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

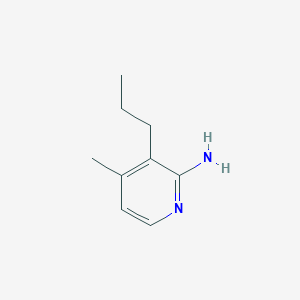
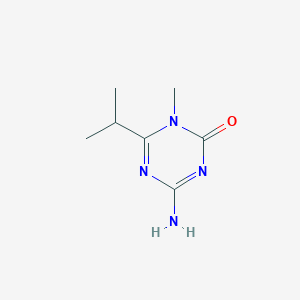
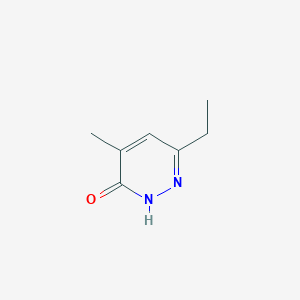

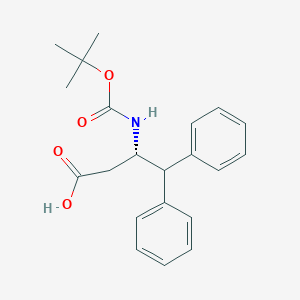
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)



